molecular formula C20H23N3O3S2 B2895651 4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide CAS No. 896302-17-3

4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

货号: B2895651
CAS 编号: 896302-17-3
分子量: 417.54
InChI 键: DIFOXHADXTWBKB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The compound 4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide features a benzamide core linked to a 3-cyano-4,5-dimethylthiophen-2-yl group and a sulfonamide-substituted azepane ring.

Key structural attributes:

  • Sulfonamide group: The azepane-1-ylsulfonyl moiety may enhance solubility and binding affinity through polar interactions.
  • Thiophene substituents: The 3-cyano and 4,5-dimethyl groups on the thiophene ring likely influence electronic and steric properties, affecting target engagement.
  • Benzamide backbone: A common pharmacophore in kinase inhibitors and antifungal agents .

属性

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-14-15(2)27-20(18(14)13-21)22-19(24)16-7-9-17(10-8-16)28(25,26)23-11-5-3-4-6-12-23/h7-10H,3-6,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFOXHADXTWBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Substituents Source
4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide (Target) C₂₃H₂₆N₄O₃S₂ 494.6* ~3.5† 1 / 7‡ Azepane sulfonyl, 3-cyano-4,5-dimethylthiophene Inferred
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) C₂₃H₂₇N₅O₄S₂ 525.7 4.1 1 / 7 Cyclohexyl-ethyl sulfamoyl, furan-oxadiazole
4-(azepan-1-ylsulfonyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide C₁₆H₂₁N₃O₃S₂ 367.5 2.0 1 / 6 Azepane sulfonyl, dihydrothiazole
2-(4-chlorophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide C₁₅H₁₃ClN₂OS 304.8 3.1 1 / 3 Chlorophenyl acetamide, 3-cyano-4,5-dimethylthiophene
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9) C₂₁H₁₅F₂N₃O₂S₂ ~467.5 ~4.0† 1 / 5 Triazole-thione, difluorophenyl, sulfonylphenyl

*Estimated based on structural similarity; †Predicted; ‡Calculated from functional groups.

Key Observations:
  • Lipophilicity : The target compound’s predicted XLogP3 (~3.5) is intermediate between LMM11 (4.1) and the dihydrothiazol analog (2.0), suggesting moderate membrane permeability .
  • Hydrogen Bonding: The thiophene-cyano group increases hydrogen bond acceptors compared to acetamide analogs (e.g., 3 vs. 7 acceptors in the target) .
  • Steric Effects : The azepane ring (7-membered) may confer greater conformational flexibility than cyclohexyl or rigid triazole systems .

Spectral and Analytical Data

  • IR Spectroscopy : Sulfonamide analogs (e.g., Compounds 7–9) show C=S stretching at 1247–1255 cm⁻¹, while hydrazinecarbothioamides exhibit C=O bands at 1663–1682 cm⁻¹ .
  • NMR : Aromatic protons in the thiophene and benzamide regions would likely resonate at δ 7.0–8.5 ppm, comparable to ’s acetamide analog .

常见问题

Basic: What are the key functional groups in this compound, and how do they influence its reactivity in medicinal chemistry studies?

Answer:
The compound contains three critical functional groups:

  • Azepane-sulfonyl group : Enhances solubility and enables hydrogen bonding with biological targets (e.g., enzymes) via the sulfonyl oxygen atoms .
  • 3-Cyano-4,5-dimethylthiophene : The cyano group increases electrophilicity, while the methyl groups sterically modulate interactions with hydrophobic binding pockets .
  • Benzamide core : Acts as a scaffold for conjugation with other pharmacophores and participates in π-π stacking interactions .
    Methodological Insight : Characterize these groups via FT-IR spectroscopy (to confirm sulfonyl S=O stretches at ~1350 cm⁻¹ and cyano C≡N at ~2250 cm⁻¹) and NMR (to resolve methyl protons at δ ~1.2–1.5 ppm) .

Basic: What synthetic routes are recommended for preparing this compound with high purity?

Answer:
A validated multi-step synthesis involves:

Thiophene ring formation : Cyclize 3-cyano-4,5-dimethylthiophen-2-amine with α-haloketones under reflux (e.g., DMF, 80°C, 12 hours) .

Sulfonylation : React the thiophene intermediate with azepane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

Benzamide coupling : Use EDC/HOBt-mediated amidation to conjugate the sulfonylated intermediate with 4-carboxybenzamide .
Critical Note : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity against kinase targets?

Answer:
Step 1 : Perform molecular docking (using AutoDock Vina) to identify key interactions between the sulfonyl group and kinase ATP-binding pockets .
Step 2 : Synthesize analogs with:

  • Azepane ring modifications (e.g., substituents at C2 to alter steric bulk) .
  • Thiophene substitutions (e.g., replacing cyano with nitro to enhance electron-withdrawing effects) .
    Step 3 : Evaluate inhibitory activity via kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) and correlate with computational data .
    Data Contradiction Alert : If bioactivity decreases despite favorable docking scores, investigate metabolic stability (e.g., cytochrome P450 metabolism via LC-MS/MS) .

Advanced: How should researchers resolve discrepancies in solubility data reported for this compound?

Answer:
Issue : Conflicting solubility values may arise from:

  • Polymorphism : Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms .
  • pH dependence : Perform solubility studies in buffered solutions (pH 1.2–7.4) to simulate physiological conditions .
    Methodology :

Prepare saturated solutions and quantify dissolved compound via UV-Vis spectroscopy (λ_max ~270 nm).

Compare with computational predictions (e.g., ALOGPS 2.1) and adjust experimental parameters (e.g., co-solvents like PEG-400) .

Advanced: What experimental strategies can validate the compound’s mechanism of action in enzyme inhibition assays?

Answer:
Approach 1 : Enzyme kinetics (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Use varying substrate concentrations and measure IC₅₀ shifts .
Approach 2 : Surface plasmon resonance (SPR) to quantify binding affinity (KD) between the compound and purified enzyme .
Troubleshooting : If activity is lost in cellular assays (vs. in vitro), assess membrane permeability via Caco-2 cell monolayers or PAMPA .

Basic: What analytical techniques are essential for characterizing this compound’s stability under storage conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere .
  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Analyze degradants via LC-MSⁿ .
  • HPLC-UV purity tracking : Monitor peak area % of the parent compound vs. degradation products .

Advanced: How can computational modeling predict off-target interactions of this compound?

Answer:

Pharmacophore screening : Use Schrödinger’s Phase to align the compound’s features with known off-target pharmacophores (e.g., GPCRs, ion channels) .

Molecular dynamics simulations (GROMACS): Simulate binding to non-target proteins over 100 ns to assess stability .

Validation : Compare predictions with HEK293 cell-based calcium flux assays for off-target GPCR activity .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

  • Hazard assessment : Review SDS for acute toxicity (e.g., LD₅₀ in rodents) and environmental impact .
  • Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood due to potential dust inhalation .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

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